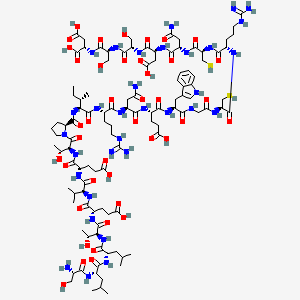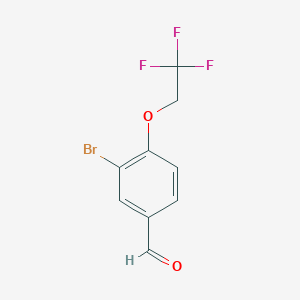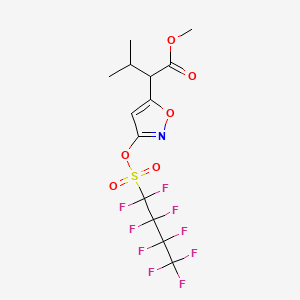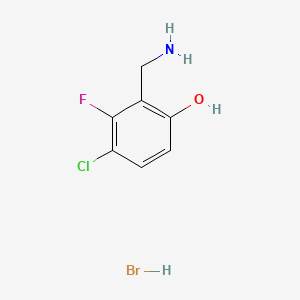
2-(Aminomethyl)-4-chloro-3-fluoro-phenol;hydrobromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Aminomethyl)-4-chloro-3-fluoro-phenol;hydrobromide is a chemical compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound consists of a phenol ring substituted with an aminomethyl group, a chlorine atom, and a fluorine atom, and it is stabilized as a hydrobromide salt.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Aminomethyl)-4-chloro-3-fluoro-phenol;hydrobromide can be achieved through several synthetic routes. One common method involves the nucleophilic substitution reaction of 4-chloro-3-fluoro-phenol with formaldehyde and ammonia, followed by the addition of hydrobromic acid to form the hydrobromide salt. The reaction conditions typically include:
Temperature: Room temperature to moderate heating.
Solvent: Aqueous or organic solvents such as ethanol or methanol.
Catalyst: Acidic catalysts like sulfuric acid or hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems can help maintain consistent reaction conditions and improve yield.
Análisis De Reacciones Químicas
Types of Reactions
2-(Aminomethyl)-4-chloro-3-fluoro-phenol;hydrobromide undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The chlorine and fluorine atoms can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles like sodium methoxide or potassium cyanide.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of amines.
Substitution: Formation of substituted phenols or other derivatives.
Aplicaciones Científicas De Investigación
2-(Aminomethyl)-4-chloro-3-fluoro-phenol;hydrobromide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-(Aminomethyl)-4-chloro-3-fluoro-phenol;hydrobromide involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with biological molecules, while the chlorine and fluorine atoms can participate in halogen bonding. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(Aminomethyl)-4-chloro-phenol
- 2-(Aminomethyl)-3-fluoro-phenol
- 4-Chloro-3-fluoro-phenol
Uniqueness
2-(Aminomethyl)-4-chloro-3-fluoro-phenol;hydrobromide is unique due to the presence of both chlorine and fluorine atoms on the phenol ring, which can enhance its reactivity and binding affinity to biological targets. The hydrobromide salt form also improves its solubility and stability.
Propiedades
Fórmula molecular |
C7H8BrClFNO |
|---|---|
Peso molecular |
256.50 g/mol |
Nombre IUPAC |
2-(aminomethyl)-4-chloro-3-fluorophenol;hydrobromide |
InChI |
InChI=1S/C7H7ClFNO.BrH/c8-5-1-2-6(11)4(3-10)7(5)9;/h1-2,11H,3,10H2;1H |
Clave InChI |
RJCGEVQQOKFZOF-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C(=C1O)CN)F)Cl.Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


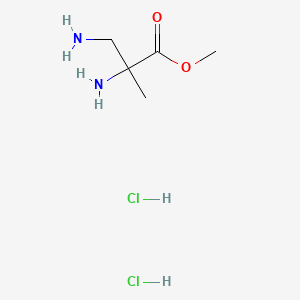

![6,7-Dihydro-5H-pyrrolo[1,2-b][1,2,4]triazol-2-amine](/img/structure/B13912253.png)
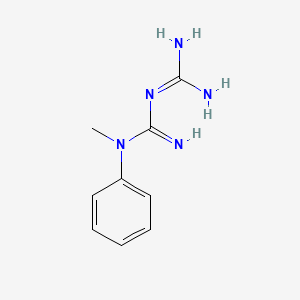
![2-[[3-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]methoxy]ethyl-trimethylsilane](/img/structure/B13912273.png)
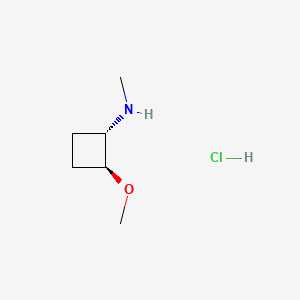
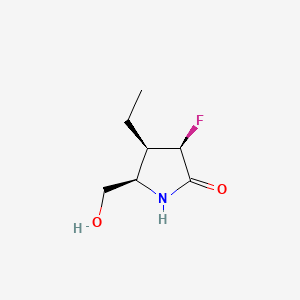
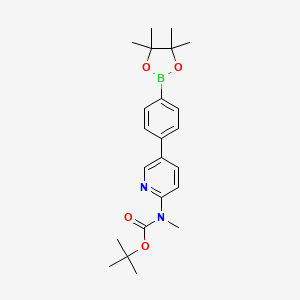

![5-Bromothieno[2,3-d]thiazole](/img/structure/B13912285.png)
